4,5-Diamino catechol
Overview
Description
4,5-Diamino catechol is an organic compound characterized by the presence of two amino groups attached to a catechol moiety Catechols are a type of phenol with two hydroxyl groups adjacent to each other on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Decker oxidation, where catechol derivatives are reacted with hydroquinone and azide ion in the presence of potassium ferricyanide as an oxidizing agent . This method is efficient and yields high-purity products.
Industrial Production Methods: Industrial production of 4,5-Diamino catechol may involve large-scale chemical oxidation processes, utilizing similar reagents and conditions as in laboratory synthesis. The scalability of the Decker oxidation method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4,5-Diamino catechol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert quinones back to catechols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium ferricyanide is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents can be used for reduction reactions.
Substitution Reagents: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Quinones: Formed through oxidation reactions.
Substituted Catechols: Formed through substitution reactions.
Scientific Research Applications
4,5-Diamino catechol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Diamino catechol involves its interaction with various molecular targets and pathways. The compound can act as a redox-active agent, participating in electron transfer reactions. Its amino groups can form hydrogen bonds and interact with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Catechol: The parent compound, with two hydroxyl groups on a benzene ring.
Hydroquinone: A similar compound with hydroxyl groups in the para position.
Diamino Benzoquinone: A related compound with amino groups and a quinone structure.
Uniqueness: 4,5-Diamino catechol is unique due to the specific positioning of its amino groups, which imparts distinct chemical properties and reactivity compared to other catechol derivatives. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4,5-diaminobenzene-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIQGHXDBNQDAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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